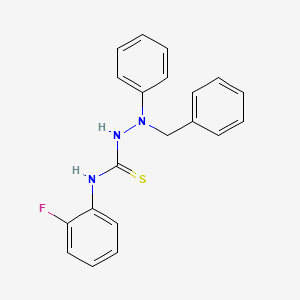
1-(2-fluorophenyl)-3-(N-(phenylmethyl)anilino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-3-(N-(phenylmethyl)anilino)thiourea is a member of phenylhydrazines.
Scientific Research Applications
Synthesis and Application in Fluorescent Dyes
Thiourea derivatives, including those with fluorophenyl groups, have been utilized in the synthesis of fluorescent dyes. For instance, a study by Frath et al. (2012) highlights the conversion of a Boranil fluorophore bearing a nitro-phenyl group to its anilino form and then to various derivatives including thioureas, which exhibit strong luminescence properties. These fluorescent dyes find application in labeling experiments, such as with Bovine Serum Albumin (BSA), showcasing their potential in bio-imaging and sensing applications (Frath et al., 2012).
Structural and Vibrational Properties
Research on thiourea derivatives also delves into their structural and vibrational properties. Mary et al. (2016) synthesized a thiourea compound and conducted a comprehensive analysis using single crystal XRD, DFT, and molecular dynamics investigations. Their study provides insights into the stability, charge transfer, and reactive sites of the molecule, which are essential for understanding the compound's chemical behavior and potential applications in materials science (Mary et al., 2016).
Potential Antimicrobial Activities
Some thiourea derivatives have been explored for their antimicrobial properties. Yolal et al. (2012) synthesized thiourea derivatives and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis. The study suggests that specific thiourea compounds could serve as lead compounds for developing new antimicrobial drugs (Yolal et al., 2012).
properties
Molecular Formula |
C20H18FN3S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(N-benzylanilino)-3-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C20H18FN3S/c21-18-13-7-8-14-19(18)22-20(25)23-24(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,22,23,25) |
InChI Key |
LLWHFCREIKFHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




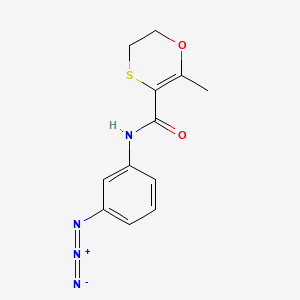
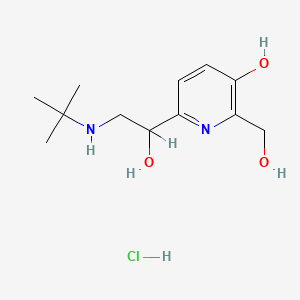
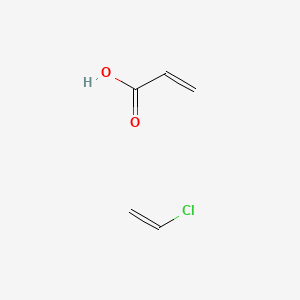
![(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1230463.png)
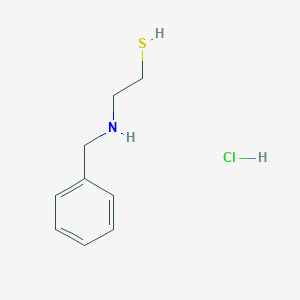
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)

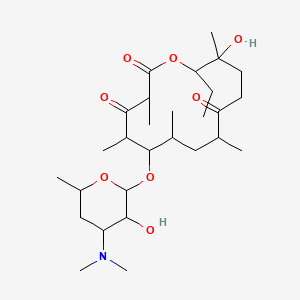
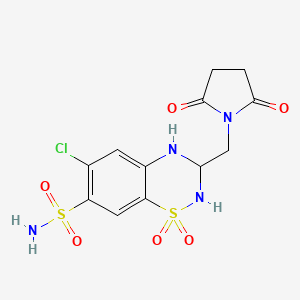
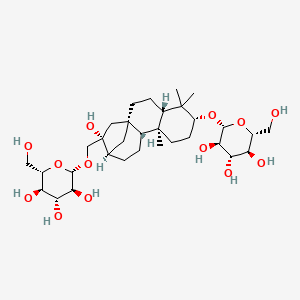
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
![4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone](/img/structure/B1230475.png)